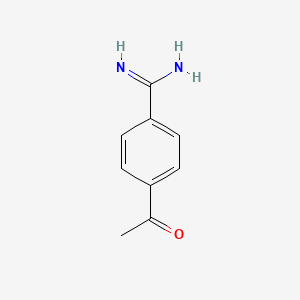
1,4-Nonanediol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1, 4-nonanediol diacetate, also known as nonanediol-1, 4-acetate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol (±)-1, 4-nonanediol diacetate is considered to be a practically insoluble (in water) and relatively neutral molecule (±)-1, 4-nonanediol diacetate has been primarily detected in urine. Within the cell, (±)-1, 4-nonanediol diacetate is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Biocatalytic Production from Renewable Feedstocks
1,4-Nonanediol diacetate, through its close relation to 1,4-butanediol (BDO), plays a role in sustainable chemical production. Research has demonstrated the direct biocatalytic production of BDO from renewable carbohydrate feedstocks using engineered Escherichia coli strains. This process is a significant step towards reducing reliance on oil and natural gas feedstocks for chemical manufacturing (Yim et al., 2011).
Enzyme Catalyzed Asymmetrization
The compound has been involved in studies focusing on the enzyme-catalyzed asymmetrization of diols and diacetates. For instance, research involving the enzymatic acetylation of 1,3-propanediols and the corresponding diacetates has highlighted its potential as a valuable chiral building block in organic synthesis (Guanti et al., 1997).
Autonomous Biosynthesis in Microorganisms
In the realm of synthetic biology and metabolic engineering, studies have shown the successful autonomous production of BDO in engineered E. coli. This research underlines the synergy between these fields and the potential for developing novel bioprocesses for important chemicals (Liu & Lu, 2015).
Mechanisms of Enzymatic Acetylation
There's also significant research interest in understanding the mechanisms behind the enzymatic acetylation of alkanediols, which involves compounds like 1,4-Nonanediol diacetate. These studies provide insights into the subtleties of chemical transformations facilitated by enzymes (Edin & Bäckvall, 2003).
Development of Novel Polyesters
Research has also explored the utilization of diol diacetates in the synthesis of novel polyesters. Studies involving 1,4-pentanediol, closely related to 1,4-Nonanediol diacetate, have demonstrated its utility in producing high-yield, biobased polyesters suitable for various industrial applications (Stadler et al., 2019).
Neighboring Group Participation in Organic Reactions
Research into the mechanisms of organic reactions involving diol diacetates has provided evidence of neighboring group participation. This has implications for understanding reaction pathways in organic synthesis, particularly for compounds like 1,4-Nonanediol diacetate (Wilen et al., 1987).
Propriétés
Numéro CAS |
67715-81-5 |
|---|---|
Nom du produit |
1,4-Nonanediol diacetate |
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-acetyloxynonyl acetate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-8-13(17-12(3)15)9-7-10-16-11(2)14/h13H,4-10H2,1-3H3 |
Clé InChI |
ZCDPXYMKJQTCSP-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCC(CCCOC(=O)C)OC(=O)C |
Densité |
0.97 |
Autres numéros CAS |
67715-81-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




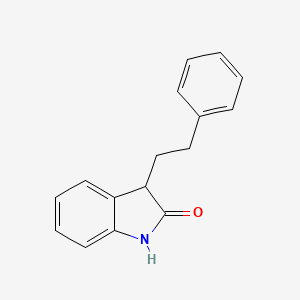
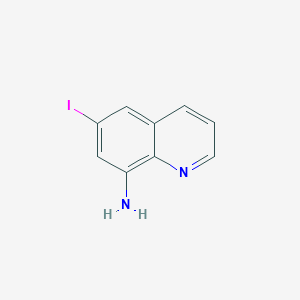
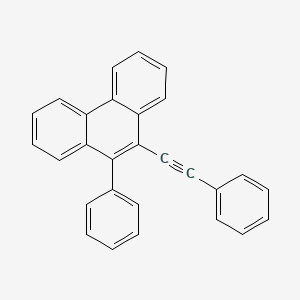
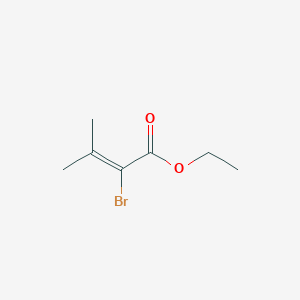
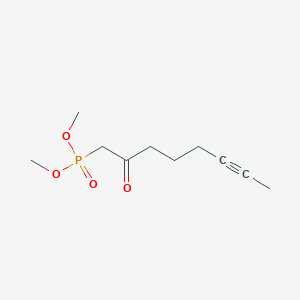

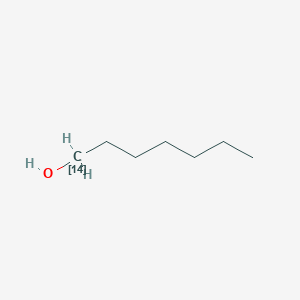
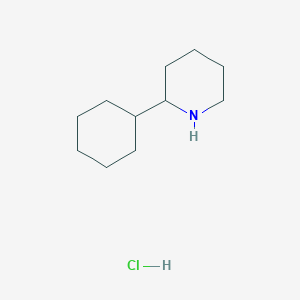
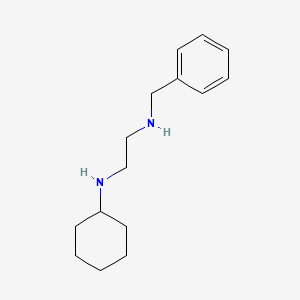
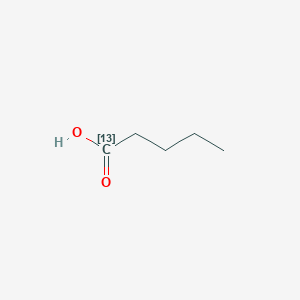
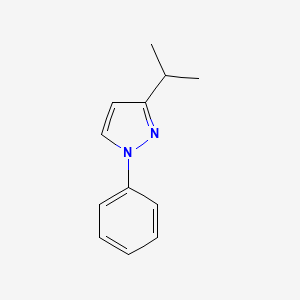
![2-[(2-Hydroxycarbonylethyl)-amino]-5-nitrobenzoic acid](/img/structure/B1625436.png)
